molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

5-Bromo-2-chlorobenzoyl chloride

Cat. No. B1272329
CAS RN: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzoyl chloride is an organochlorine compound that is used in a variety of synthetic processes. It is a versatile reagent that is used in organic synthesis, as a reagent in catalytic hydrogenation, and in the synthesis of peptides and proteins. This compound is a colorless liquid at room temperature and has a pungent odor. It is a widely used reagent in laboratories and is commercially available in various grades.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Anti-Proliferative Agents : The compound has been used in synthesizing anti-proliferative agents like LY573636·Na. This involves the development of efficient acid chloride processes for better control of impurities and color in the synthesis (Yates et al., 2009).

  • Preparation of Anticancer Agents : 5-Bromo-2-chlorobenzoyl chloride is utilized in the synthesis of functionalized pyridines, which are key intermediates in the preparation of potent anticancer agents like Lonafarnib (Song et al., 2004).

  • Antidiabetic Drug Synthesis : It has also been applied in the synthesis of the antidiabetic drug Dapagliflozin. This process involves several steps including chlorination, Friedel-Crafts acylation, and reduction (Yafei, 2011).

Chemical Synthesis and Material Science

  • Polymerization Processes : The compound plays a role in the polymerization of various materials. For instance, its derivatives are used in the controlled polymerization of thiophene compounds, contributing to the synthesis of materials with narrower polydispersity and higher molecular weights (Miyakoshi et al., 2004).

  • Catalysis in Chemical Reactions : It is involved in the mechanisms of catalyzed chain-growth polymerization, implicating reductive elimination as a rate-determining step in the polymerization of certain bromo and chloro-substituted compounds (Lanni et al., 2009).

  • Halogenation Reactions : Its derivatives are used in regioselective halogenation processes, enabling efficient synthesis of substituted derivatives with applications in various chemical syntheses (Bouchez et al., 1997).

Analytical Chemistry

  • Titrimetric Determination : Bromine chloride, closely related to this compound, is used in titrimetric methods for determining various organic compounds. This includes the determination of compounds undergoing electron changes, oxidation, and substitution reactions (Verma et al., 1978).

  • Chromatographic Determination : Derivatives of the compound are utilized in pre-column reactions for chromatographic determination of bromides, enhancing the detection and analysis of bromides in various samples (Mishra et al., 2001).

Safety and Hazards

5-Bromo-2-chlorobenzoyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is very toxic to aquatic life .

Future Directions

As an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor, 5-Bromo-2-chlorobenzoyl Chloride has potential applications in the development of new drugs for the treatment of type 2 diabetes .

properties

IUPAC Name

5-bromo-2-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQQJRRMJWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373603
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21900-52-7
Record name 5-Bromo-2-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chlorobenzoic acid (5.00 g) was suspended in dichloromethane (10 ml), and thereto were added oxalyl chloride (2.2 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 6 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzoyl chloride. This compound and 2-ethylthiophene (2.38 g) were dissolved in dichloromethane (20 ml), and thereto was added aluminum chloride (3.11 g) at 0° C. The mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a cold 10% aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) as an oil. APCI-Mass m/Z 329/331 (M+H). (2) A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride•diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
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reactant
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0 (± 1) mol
Type
catalyst
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Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) was suspended in methylene chloride (2700 mL). To the resulting mixture was added N,N-dimethylformamide (1 mL), and then added dropwise oxalyl chloride (288 mL, 3.46 mol) at 0° C. After the completion of dropwise addition, the mixture was warmed up to 20° C. and reacted for 3 h. The reaction mixture became clear, and TLC (Thin layer chromatography) indicated the completion of reaction. The reaction mixture was evaporated by rotation at 30-35° C. to produce a product, which was directly used in the next reaction.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-chloro-benzoic acid 15a (7.24 g, 30.8 mmol) in toluene (100 mL) were added thionyl chloride (3.6 mL, 49.2 mmol) and N,N-dimethylformamide (0.2 mL, 2.6 mmol) in turn at 0° C. The mixture was warmed up to 100° C. and stirred for 4 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo to give the title compound 21d as yellow oil (7.82 g, 100%). This material was not further purified.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods V

Procedure details

At room temperature, (COCl)2 (15 mL) was added dropwise into a solution of 5-bromo-2-chlorobenzoic acid (40 g) in DCM (300 mL). Then DMF (0.5 mL) was added into the solution, and the mixture was stirred at room temperature for overnight. The solution was concentrated directly to obtain the crude product of 5-bromo-2-chlorobenzoyl chloride, which was directly used in the next step.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Bromo-2-chlorobenzoyl chloride in the synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde?

A: this compound serves as a crucial intermediate in the multi-step synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde []. The paper describes its reaction with phenetole to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, which is further modified to achieve the final product.

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